2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile
Description
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile is a substituted acetonitrile derivative featuring two aromatic rings: a benzoylphenyl group and a 2,4-dichlorophenyl moiety. This compound belongs to the family of diarylacetonitriles, which are characterized by their nitrile (-C≡N) functional group and aromatic substituents.
Properties
IUPAC Name |
2-(4-benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO/c22-17-10-11-18(20(23)12-17)19(13-24)14-6-8-16(9-7-14)21(25)15-4-2-1-3-5-15/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARHZDMYHQIOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C#N)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-benzoylphenyl and 2,4-dichlorophenyl precursors.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the acetonitrile group, followed by nucleophilic substitution reactions to attach the benzoyl and dichlorophenyl groups.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile is a complex organic compound with a unique structure featuring a benzoyl group and a dichlorophenyl moiety attached to an acetonitrile backbone. Research suggests that this compound has significant biological activity and diverse chemical properties, making it potentially useful in pharmaceuticals and materials science.
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile exhibits significant biological activity and has been studied for:
- Modulation of cell signaling pathways
- Potential therapeutic effects
Interactions with Biological Macromolecules
Studies on the interactions of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile with biological macromolecules have provided insights into its mechanism of action. The compound's interaction with proteins involved in cell signaling pathways suggests it may modulate these pathways, thus exhibiting potential therapeutic effects.
Structural Similarity
Several compounds share structural similarities with 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Bromophenyl)-3-oxopropanenitrile | Structure | Exhibits strong electrophilic properties; used in organic synthesis |
| 4-(4-Chlorobenzoyl)phenyl acetonitrile | Structure | Known for its anti-inflammatory effects; similar biological activity profile |
| 2-(3-Nitrophenyl)-2-acetonitrile | Structure | Displays distinct electronic properties due to nitro group; useful in dye synthesis |
Mechanism of Action
The mechanism of action of 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the benzoyl and dichlorophenyl groups, which can stabilize intermediates in various reactions.
Comparison with Similar Compounds
Key Structural Features:
- Nitrile group : Enhances polarity and reactivity, enabling participation in nucleophilic additions or cyclization reactions.
- 2,4-Dichlorophenyl group : Introduces electron-withdrawing effects, influencing electronic properties and bioactivity.
Comparison with Similar Compounds
The following table compares 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile with structurally related acetonitrile derivatives, focusing on substituents, physicochemical properties, and applications.
Structural and Functional Differences
(a) Electronic Effects
- The 2,4-dichlorophenyl group in the target compound and analogs (e.g., 2-(2,4-Dichlorophenyl)acetonitrile) introduces strong electron-withdrawing effects, enhancing electrophilicity at the nitrile group. This contrasts with 4-hydroxyphenyl in ’s compound, which provides electron-donating properties .
Physicochemical Properties
- Melting Points : The hydroxyphenyl analog () has a defined melting point (153–154°C), whereas dichlorophenyl derivatives often exhibit lower melting points due to reduced crystallinity .
- Molecular Weight : The target compound’s higher molecular weight (366.25 g/mol) compared to simpler analogs (e.g., 186.04 g/mol for 2-(2,4-Dichlorophenyl)acetonitrile) suggests reduced volatility, which may improve environmental persistence .
Biological Activity
2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile, a compound with the molecular formula C21H13Cl2NO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H13Cl2NO
- Molar Mass : 366.24 g/mol
- Melting Point : 96-97°C
- Density : 1.301 g/cm³ (predicted)
- Boiling Point : 515.6°C (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the benzoyl and dichlorophenyl groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds, suggesting that 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile may exhibit similar effects. For instance:
- Cytotoxicity : Research indicates that compounds with similar structures show significant cytotoxic effects against various cancer cell lines, including MCF-7 and T47D breast cancer cells. These compounds demonstrate IC50 values significantly lower than standard chemotherapeutics like hydroxyurea .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | ~30 |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | ~5 |
Insecticidal Activity
The compound's structural similarities to known insecticides suggest potential applications in agricultural pest control. For example:
- Biocidal Activity : Compounds with similar functional groups have shown effectiveness against larvae of pests like Aedes aegypti at concentrations as low as 0.1% .
Synthesis and Evaluation
A notable study synthesized related thiourea analogs and evaluated their cytotoxicity against cancer cell lines. The results indicated that these analogs possess better cytotoxic profiles compared to existing treatments, warranting further exploration into their mechanisms and potential therapeutic applications .
Comparative Studies
Comparative studies have been conducted on structurally similar compounds, revealing that modifications in the chemical structure can significantly alter biological activity:
Q & A
Q. What are the recommended synthetic routes for 2-(4-Benzoylphenyl)-2-(2,4-dichlorophenyl)acetonitrile, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation to introduce the benzoyl and dichlorophenyl groups. Optimization requires systematic variation of catalysts (e.g., Lewis acids like AlCl₃), temperature (80–120°C), and solvent polarity (e.g., dichloromethane vs. DMF). Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error by identifying critical parameters and interactions . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict feasible intermediates and transition states, narrowing optimal conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic proton environments and nitrile/ketone functionalities. For example, the nitrile group (C≡N) shows a sharp peak at ~110–120 ppm in ¹³C NMR .
- X-ray Crystallography: Resolves stereochemistry and bond angles, particularly for verifying the spatial arrangement of dichlorophenyl and benzoyl groups .
- Mass Spectrometry (HRMS): Confirms molecular weight (C₂₁H₁₂Cl₂NO) and isotopic patterns for Cl atoms .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies using HPLC or TLC to monitor degradation products. Parameters include:
- Temperature: Store at –20°C (long-term) vs. 25°C (short-term).
- Light Exposure: UV-Vis spectroscopy tracks photodegradation of the benzoyl group .
- Humidity: Karl Fischer titration quantifies hygroscopicity. Stability-indicating methods (e.g., forced degradation with H₂O₂ or HCl) identify vulnerable functional groups .
Advanced Research Questions
Q. How can contradictory data on reaction yields or byproduct formation be resolved?
Methodological Answer:
- Byproduct Identification: Use LC-MS or GC-MS to isolate and characterize side products (e.g., incomplete substitution or oxidation intermediates).
- Kinetic Modeling: Compare experimental yield data with computational predictions (e.g., Eyring equation for activation energy) to identify deviations .
- Isotopic Labeling: Track specific atoms (e.g., ¹⁸O in ketone groups) to clarify reaction pathways .
Q. What computational strategies are suitable for predicting this compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient dichlorophenyl group may direct substitution .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., solvation shells in polar aprotic solvents) .
- Machine Learning: Train models on existing reaction databases to recommend optimal catalysts or temperatures .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Determines absolute configuration and torsional angles. For example, the dihedral angle between benzoyl and dichlorophenyl groups affects π-π stacking interactions .
- Powder XRD: Differentiates polymorphs (e.g., anhydrous vs. solvated forms) that may alter bioavailability or reactivity .
- Electron Density Maps: Identify charge distribution around the nitrile group to predict hydrogen-bonding propensity .
Q. What methodologies are recommended for studying this compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to proteins (e.g., cytochrome P450 enzymes).
- Molecular Docking: Use AutoDock or Schrödinger to predict binding poses, focusing on hydrophobic interactions with the dichlorophenyl moiety .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Assessment: Repeat synthesis with rigorous purification (e.g., column chromatography, recrystallization) and compare DSC melting curves .
- Cross-Validation: Use orthogonal techniques (e.g., IR spectroscopy for functional groups vs. NMR for structure) to confirm assignments .
- Meta-Analysis: Review crystallographic databases (e.g., CCDC) to compare bond lengths/angles with literature analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
